m-Terphenyl, 2,2''-diphenyl-
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Overview
Description
m-Terphenyl, 2,2’'-diphenyl-: is an organic compound composed of two phenyl groups bonded to a benzene ring in the one and three positions1,3-diphenylbenzene . This compound is part of the terphenyl family, which includes ortho-terphenyl, meta-terphenyl, and para-terphenyl. The extensive pi-conjugated system of m-Terphenyl, 2,2’'-diphenyl- gives it a range of optical properties and makes it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclocondensation of Aryl Methyl Ketones and Triethyl Orthoformate: This method involves the use of a catalytic amount of trifluoromethanesulfonic acid (TfOH) to produce m-Terphenyl, 2,2’'-diphenyl- through a tandem reaction that merges six steps into a one-pot procedure.
Grignard Reaction: The simplest m-Terphenyl, 2,2’'-diphenyl-, can be synthesized by the addition of the Grignard reagent to 1,3-cyclohexanedione.
Transition Metal-Catalyzed Coupling Reactions: Suzuki–Miyaura cross-coupling reactions are widely used to construct m-Terphenyl frameworks.
Industrial Production Methods:
High-Temperature Heating of Benzene: The earliest known synthesis involved heating benzene to high temperatures, leading to a mixture of hydrocarbons, including m-Terphenyl, 2,2’'-diphenyl-.
Passing Gaseous Benzene and Toluene Through a Hot Glass Tube: This method was developed as an alternative to the high-temperature heating method.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, Lewis acid catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry:
Ligands in Organometallic Chemistry: m-Terphenyl, 2,2’'-diphenyl- is used as a ligand due to its steric properties.
Fluorescent Molecular Sensors: It is used in monitoring the progress of hybrid polymerization processes.
Biology and Medicine:
Cyclooxygenase Inhibitors: m-Terphenyl amines have been evaluated as cyclooxygenase inhibitors, showing potential as nonsteroidal anti-inflammatory drugs.
Industry:
Heat Storage and Transfer Agents: m-Terphenyl, 2,2’'-diphenyl- is used in materials science for its photophysical and optical properties.
Textile Dye Carriers: It is used in the textile industry as a dye carrier.
Mechanism of Action
Molecular Targets and Pathways:
Cyclooxygenase Inhibition: m-Terphenyl amines inhibit cyclooxygenase enzymes by binding to the active site, preventing the conversion of arachidonic acid to prostaglandins.
Fluorescent Sensing: The compound’s extensive pi-conjugated system allows it to act as a fluorescent sensor, detecting changes in the environment through fluorescence.
Comparison with Similar Compounds
Ortho-Terphenyl: Similar structure but with phenyl groups in the one and two positions.
Para-Terphenyl: Phenyl groups in the one and four positions.
Biphenyl: Consists of two phenyl groups bonded directly without an intervening benzene ring.
Uniqueness:
Steric Properties: m-Terphenyl, 2,2’'-diphenyl- has unique steric properties due to the positioning of the phenyl groups, making it a popular choice in ligand chemistry.
Optical Properties: The extensive pi-conjugated system provides unique optical properties not found in biphenyl or other terphenyl isomers.
Properties
CAS No. |
5660-37-7 |
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Molecular Formula |
C30H22 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1,3-bis(2-phenylphenyl)benzene |
InChI |
InChI=1S/C30H22/c1-3-12-23(13-4-1)27-18-7-9-20-29(27)25-16-11-17-26(22-25)30-21-10-8-19-28(30)24-14-5-2-6-15-24/h1-22H |
InChI Key |
PJHQBYBCLZCZNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=CC=C3)C4=CC=CC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
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